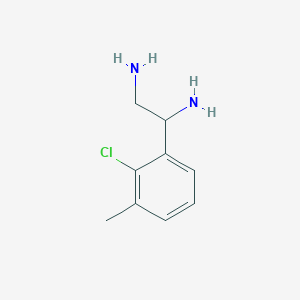

1-(2-Chloro-3-methylphenyl)ethane-1,2-diamine

Description

Historical Context of Aromatic Diamine Derivatives

Aromatic diamines have played a pivotal role in the development of advanced polymers and coordination complexes. Early research focused on simple phenylenediamines, such as ortho-phenylenediamine (OPD), meta-phenylenediamine (MPD), and para-phenylenediamine (PPD), which served as foundational building blocks for polyamides and polyimides. The introduction of methylated derivatives, such as 2,5-diaminotoluene, further expanded the scope of these materials by altering solubility and thermal stability.

In the late 20th century, the synthesis of novel aromatic diamines incorporating heteroatoms or functional groups gained momentum. For example, the development of 2-(3,5-diaminophenylcarbonyloxy)ethyl phosphorylcholine (DAPC) demonstrated how side-chain modifications could impart biocompatibility to polyamides. These advancements underscored the importance of substituent engineering in tailoring diamine properties for specific applications, such as biomedical devices or high-performance fibers.

Structural Significance of Chloro-Methyl Substitution Patterns

The combination of chloro (-Cl) and methyl (-CH₃) substituents on the phenyl ring of 1-(2-Chloro-3-methylphenyl)ethane-1,2-diamine introduces distinct electronic and steric effects:

Electronic Effects

- Chloro Group : As an electron-withdrawing group, the chloro substituent decreases electron density at the ortho and para positions via inductive and resonance effects. This polarization enhances the electrophilic character of the aromatic ring, facilitating reactions such as nucleophilic aromatic substitution.

- Methyl Group : The electron-donating methyl group at the meta position counterbalances the chloro group’s electron withdrawal, creating localized regions of varied reactivity. This interplay influences the compound’s coordination behavior with metal ions, as seen in analogous chloro-substituted ethylenediamine complexes.

Steric Considerations

The spatial arrangement of substituents affects molecular conformation. For instance, the ortho-chloro and meta-methyl groups introduce steric hindrance, potentially limiting rotational freedom around the phenyl-ethane bond. Such constraints can impact packing efficiency in crystalline phases or polymer matrices.

Table 1: Comparative Electronic Properties of Substituted Phenylenediamines

Positional Isomerism in Chlorinated Phenyl Ethylenediamines

Positional isomerism in chlorinated phenyl ethylenediamines arises from variations in the relative locations of chloro and methyl groups. For this compound, key isomeric comparisons include:

Ortho vs. Para Chloro Substitution

- 2-Chloro Isomer : The proximity of the chloro group to the ethylenediamine chain in the 2-position enhances steric interactions, potentially reducing rotational mobility. This configuration may favor chelation with smaller metal ions, such as Cu²⁺ or Ni²⁺.

- 4-Chloro Isomer : A hypothetical 4-chloro-3-methyl isomer would distribute substituents more symmetrically, possibly improving crystallinity or thermal stability in polymeric applications.

Methyl Group Positional Variants

- 3-Methyl vs. 4-Methyl : Shifting the methyl group to the 4-position would alter electronic communication between substituents. For example, a 2-chloro-4-methyl arrangement could enhance resonance stabilization of the diamine moiety, affecting redox properties in catalytic systems.

Structural Implications

Properties

Molecular Formula |

C9H13ClN2 |

|---|---|

Molecular Weight |

184.66 g/mol |

IUPAC Name |

1-(2-chloro-3-methylphenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C9H13ClN2/c1-6-3-2-4-7(9(6)10)8(12)5-11/h2-4,8H,5,11-12H2,1H3 |

InChI Key |

IMRNLUKFCARPHK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C(CN)N)Cl |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of 2-Chloro-3-methylbenzaldehyde

The most common laboratory and industrial method for preparing 1-(2-chloro-3-methylphenyl)ethane-1,2-diamine involves reductive amination of 2-chloro-3-methylbenzaldehyde with ethylenediamine:

- Starting Materials: 2-chloro-3-methylbenzaldehyde and ethylenediamine.

- Reaction Type: Reductive amination, where the aldehyde group is converted into a primary amine via imine intermediate formation followed by reduction.

- Reducing Agents: Sodium cyanoborohydride (NaBH3CN) is commonly used due to its selectivity and mildness, preventing over-reduction or side reactions.

- Catalysts and Atmosphere: The reaction is typically conducted under an inert atmosphere (nitrogen or argon) to avoid oxidation and side reactions. Acidic catalysts may be used to facilitate imine formation.

- Temperature and Time: Mild temperatures (room temperature to 50°C) over several hours to ensure complete conversion.

- Purification: The product is purified by recrystallization or chromatographic methods to isolate the diamine with high purity.

This method yields the racemic mixture of the diamine, which can be further processed if enantiomerically pure forms are desired.

Chiral Resolution (For Enantiomerically Pure Products)

When the (1R)-enantiomer of this compound is required:

- Approach: The racemic diamine obtained from reductive amination undergoes chiral resolution.

- Techniques: Resolution methods include crystallization with chiral acids, chromatographic separation on chiral stationary phases, or enzymatic resolution.

- Industrial Scale: Continuous flow reactors and industrial-scale chromatographic methods are applied to optimize yield and purity of the (1R)-enantiomer.

Alternative Synthetic Strategies

Though less commonly reported specifically for this compound, related diamines can also be synthesized via:

- Nucleophilic Substitution: Starting from halogenated precursors, nucleophilic displacement with ammonia or amines.

- Reductive Coupling: Coupling of substituted benzyl halides with diamines under reductive conditions.

However, these methods are less favored due to lower selectivity or yield for this particular compound.

Industrial Production Methods

Industrial synthesis of this compound typically scales the reductive amination process with the following considerations:

| Aspect | Description |

|---|---|

| Scale | Batch or continuous flow reactors with volumes from liters to cubic meters. |

| Reaction Optimization | Temperature, pressure, and reagent stoichiometry are optimized for maximum yield and purity. |

| Catalysts | Use of selective reducing agents and acid catalysts to improve reaction rate and selectivity. |

| Purification | Industrial crystallization, distillation, and chromatographic techniques to meet purity specs. |

| Safety Measures | Inert atmosphere to prevent oxidation; control of toxic reagents like sodium cyanoborohydride. |

These processes aim to minimize by-products such as over-reduced amines or side-chain modifications, ensuring high purity for pharmaceutical or material science applications.

Reaction Mechanism and Chemical Considerations

Reductive Amination Mechanism

- Step 1: Formation of an imine intermediate by condensation of the aldehyde group of 2-chloro-3-methylbenzaldehyde with one amino group of ethylenediamine.

- Step 2: Reduction of the imine to the corresponding amine by sodium cyanoborohydride.

- Step 3: The second amino group remains free, resulting in the ethane-1,2-diamine structure attached to the substituted phenyl ring.

Chemical Stability and Side Reactions

- The chloro substituent is susceptible to nucleophilic substitution under harsh conditions but remains intact under reductive amination conditions.

- The methyl group is generally inert under these reaction conditions.

- Over-reduction or polymerization side reactions are minimized by controlled reagent addition and temperature.

Data Table: Summary of Preparation Parameters

| Parameter | Typical Value / Condition | Notes |

|---|---|---|

| Starting Material | 2-chloro-3-methylbenzaldehyde | Commercially available or synthesized |

| Amination Agent | Ethylenediamine | Acts as nucleophile and diamine source |

| Reducing Agent | Sodium cyanoborohydride (NaBH3CN) | Selective for imine reduction |

| Solvent | Methanol, ethanol, or aqueous mixtures | Polar solvents facilitate reaction |

| Temperature | 20–50 °C | Mild conditions to avoid side reactions |

| Atmosphere | Nitrogen or argon (inert) | Prevents oxidation |

| Reaction Time | 4–24 hours | Depends on scale and conditions |

| Purification Method | Recrystallization, chromatography | To achieve high purity |

| Yield | 70–90% | Variable depending on scale and method |

| Enantiomeric Resolution | Crystallization with chiral acids or chromatography | For obtaining (1R) or (1S) enantiomers |

Research Findings and Optimization Studies

- Studies have shown that the use of sodium cyanoborohydride provides high selectivity and yield in reductive amination compared to other reducing agents such as sodium borohydride or catalytic hydrogenation.

- Optimization of solvent mixtures and reaction temperatures can improve conversion rates and reduce impurities.

- Industrial continuous flow methods have been reported to increase throughput and reproducibility while maintaining product quality.

- Chiral resolution remains a critical step for applications requiring enantiomerically pure diamines, with ongoing research into more efficient and scalable methods.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-3-methylphenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce primary or secondary amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

1-(2-Chloro-3-methylphenyl)ethane-1,2-diamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-3-methylphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Coordination

- Chloro vs. Nitro Substituents: Schiff base ligands derived from N,N′-bis(4-chlorobenzylidene)ethane-1,2-diamine form stable 2:1 ligand-metal complexes with Cu(II), Co(II), and Cd(II) due to the electron-withdrawing nature of the chloro group, which enhances metal-ligand binding .

- Methyl Substituents: The methyl group in 1-(2-Chloro-3-methylphenyl)ethane-1,2-diamine may introduce steric hindrance, reducing coordination flexibility compared to unsubstituted ethane-1,2-diamine derivatives. For example, N1-(7-chloroquinolin-4-yl)ethane-1,2-diamine, which lacks steric bulk, demonstrates efficient antileukemic activity due to enhanced molecular interactions .

Physicochemical Properties and Stability

Oxidation Kinetics

Substituents significantly influence oxidation rates. Unsubstituted ethane-1,2-diamine undergoes rapid periodate oxidation at pH 9–11, while bulky or electron-donating groups (e.g., methyl) may slow reaction rates by steric shielding or altering electron density .

Solubility and Stability in Metal Complexes

- Chloro-substituted ligands like N,N′-bis(4-chlorobenzylidene)ethane-1,2-diamine form stable complexes in physiological conditions, suggesting that this compound may similarly stabilize metal ions .

- Hydroxyethyl-modified analogs (e.g., (N,N′-bis(2-hydroxyethyl)ethane-1,2-diamine)malonato platinum(II)) exhibit intramolecular hydrogen bonding, enhancing crystallinity and stability .

Corrosion Inhibition Efficiency

Linear polyamines like DETA (N1-(2-aminoethyl)ethane-1,2-diamine) with additional -NH- groups show superior corrosion inhibition due to stronger adsorption on metal surfaces. In contrast, this compound’s two amine groups may offer moderate efficiency but better solubility in non-polar environments .

Antileukemic and Antimicrobial Potential

- Quinoline Derivatives: N1-(7-chloroquinolin-4-yl)ethane-1,2-diamine-based hybrids display potent antileukemic activity, highlighting the role of aromatic substituents in targeting cancer cells .

- Antimycobacterial Activity :

Propane-1,3-diamine derivatives show lower MIC values but higher cytotoxicity, whereas ethane-1,2-diamine analogs like the target compound may balance efficacy and safety .

Data Tables

Table 1: Structural and Functional Comparison of Ethane-1,2-diamine Derivatives

Biological Activity

1-(2-Chloro-3-methylphenyl)ethane-1,2-diamine, also known as a chiral diamine compound, has garnered attention in pharmaceutical research due to its potential biological activities. This compound features a unique structure that includes a chloro-substituted aromatic ring and two amine functional groups, which are pivotal in its interaction with biological systems. The stereochemistry of this compound is significant, as it can influence its reactivity and biological effects.

- Molecular Formula : C9H12ClN2

- Molecular Weight : Approximately 184.67 g/mol

- Structure : The compound consists of a central carbon atom bonded to two amine groups and a substituted aromatic ring, specifically a 2-chloro-3-methylphenyl group.

Biological Activity Overview

Research indicates that this compound exhibits diverse biological activities, including:

- Anti-inflammatory Effects : The compound has shown promise in inhibiting pathways involved in inflammation.

- Antimicrobial Properties : Preliminary studies suggest its potential effectiveness against various microbial strains.

- Neurotransmitter Interaction : It may modulate neurotransmitter systems, impacting neurological functions.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. Key mechanisms include:

- Nucleophilic Substitution Reactions : Due to the presence of amine groups, the compound can participate in nucleophilic attacks on electrophiles.

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory responses or microbial metabolism.

- Receptor Modulation : The compound's structure allows it to bind to neurotransmitter receptors, potentially influencing signaling pathways.

Table 1: Summary of Biological Activities

Case Study 1: Anti-inflammatory Activity

A study investigated the compound's effect on inflammatory cytokines in vitro. Results indicated a significant reduction in tumor necrosis factor-alpha (TNF-α) levels when treated with varying concentrations of the compound. This suggests its potential as an anti-inflammatory agent.

Case Study 2: Antimicrobial Efficacy

In another study, this compound was tested against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 0.156 mg/mL, demonstrating promising antimicrobial properties.

Synthesis and Derivatives

The synthesis of this compound typically involves several steps:

- Formation of the Chloro-substituted Aromatic Ring : This is achieved through chlorination reactions.

- Amine Group Introduction : The amine groups are introduced via reductive amination or similar methods.

Table 2: Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (R)-1-(2-Chloro-3-methylphenyl)ethane-1,2-diamine | Enantiomer of target compound | Similar activities but varies in potency |

| 2-Amino-4-methylphenol | Contains an amine and hydroxyl group | Antioxidant properties |

| N,N-Dimethylbenzeneamine | Dimethylated derivative | Different receptor interactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.